molecular formula C20H22O4 B8099217 kazinol U

kazinol U

Cat. No.: B8099217
M. Wt: 326.4 g/mol
InChI Key: MVHAAGZZSATGDD-SFHVURJKSA-N
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Description

kazinol U is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Chemical Reactions Analysis

kazinol U undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

kazinol U has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could have potential therapeutic applications, although further research is needed to fully understand its effects. Additionally, this compound may have industrial applications, such as in the production of specific materials or chemicals.

Mechanism of Action

The mechanism of action of kazinol U involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

kazinol U can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison can help identify the distinct properties and potential advantages of this compound over other compounds. Some similar compounds may include those listed in the PubChem database with similar chemical fingerprints or structural features.

Biological Activity

Kazinol U is a prenylated flavan derived from the bark of Broussonetia kazinoki Sieb (Moraceae). This compound has garnered attention due to its diverse biological activities, particularly its effects on melanogenesis, anti-inflammatory properties, and cytoprotective effects against apoptotic cell death. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental findings and case studies.

Chemical Structure and Properties

This compound is characterized by its prenyl group, which is significant for its biological activity. The presence of this group enhances the compound's interaction with various biological targets, contributing to its therapeutic potential.

Inhibition of Melanogenesis

Research indicates that this compound effectively inhibits melanogenesis, primarily through the following mechanisms:

  • Tyrosinase Inhibition : this compound reduces the expression and activity of tyrosinase, the key enzyme in melanin production. It also down-regulates other melanogenic enzymes such as tyrosinase-related proteins (Tyrp1 and Tyrp2) and microphthalmia-associated transcription factor (MITF), which regulates tyrosinase gene expression .
  • AMPK Activation : The compound activates AMP-activated protein kinase (AMPK) via LKB1 activation, which plays a crucial role in cellular energy homeostasis and may contribute to its anti-melanogenic effects .
  • In Vivo Evidence : Studies using zebrafish models have confirmed the anti-melanogenic effects of this compound, demonstrating its potential application in treating hyperpigmentation disorders .

Cytoprotective Effects

This compound exhibits cytoprotective properties against cytokine-induced apoptosis. It has been shown to suppress the nuclear factor kappa B (NF-κB) pathway, thereby reducing β-cell damage in diabetic models. This suggests potential therapeutic applications in conditions like type 1 diabetes .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
Inhibition of MelanogenesisReduces tyrosinase activity and MITF expression
CytoprotectionSuppresses NF-κB pathway; protects β-cells
Anti-inflammatoryExhibits anti-inflammatory properties

Experimental Approaches

Several experimental methodologies have been employed to elucidate the biological activities of this compound:

  • Cell Culture Studies : Mouse and human melanoma cells, as well as normal human melanocytes, were cultured to assess the anti-melanogenic effects.
  • Biochemical Assays : Tyrosinase activity assays, Western blotting, RT-qPCR, and luciferase reporter assays were conducted to investigate the mechanisms underlying this compound's effects on melanogenesis .
  • In Vivo Models : Zebrafish were utilized to confirm the anti-melanogenic effects observed in vitro.

Properties

IUPAC Name

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3-(3-methylbut-2-enyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHAAGZZSATGDD-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)O)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.